molecular formula C62H70 B14268670 1,4-Didecyl-2,5-bis[4-(4-phenylphenyl)phenyl]benzene CAS No. 165330-09-6

1,4-Didecyl-2,5-bis[4-(4-phenylphenyl)phenyl]benzene

Katalognummer: B14268670
CAS-Nummer: 165330-09-6
Molekulargewicht: 815.2 g/mol
InChI-Schlüssel: XNYJAVXNRKSXGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Didecyl-2,5-bis[4-(4-phenylphenyl)phenyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound is characterized by its complex structure, which includes multiple phenyl groups attached to a central benzene ring The presence of long alkyl chains (decyl groups) further enhances its unique properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Didecyl-2,5-bis[4-(4-phenylphenyl)phenyl]benzene typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation reaction, where benzene derivatives are alkylated using decyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for maintaining consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Didecyl-2,5-bis[4-(4-phenylphenyl)phenyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can introduce functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in anhydrous ether, H2 with palladium on carbon (Pd/C) catalyst.

    Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, halogens (Cl2, Br2) with iron (Fe) or aluminum chloride (AlCl3) for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Nitro compounds, halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1,4-Didecyl-2,5-bis[4-(4-phenylphenyl)phenyl]benzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential use in drug delivery systems and as a component of therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors, liquid crystals, and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of 1,4-Didecyl-2,5-bis[4-(4-phenylphenyl)phenyl]benzene involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to engage in π-π interactions with other aromatic systems, influencing the electronic properties of materials. Additionally, the long alkyl chains contribute to its solubility and self-assembly behavior, which are important for its function in organic electronics and materials science.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzene, 1,4-didecyl-: A simpler analog with only decyl groups attached to the benzene ring.

    para-Quaterphenyl: Consists of a straight chain of four phenyl groups connected in the para position.

    1,4-bis(2,5-dimethoxyphenyl)benzene: Contains methoxy groups on the phenyl rings, altering its electronic properties.

Uniqueness

1,4-Didecyl-2,5-bis[4-(4-phenylphenyl)phenyl]benzene stands out due to its combination of long alkyl chains and multiple phenyl groups, which impart unique physical and chemical properties. These features make it particularly suitable for applications in organic electronics and advanced materials, where both solubility and electronic characteristics are crucial.

Eigenschaften

CAS-Nummer

165330-09-6

Molekularformel

C62H70

Molekulargewicht

815.2 g/mol

IUPAC-Name

1,4-didecyl-2,5-bis[4-(4-phenylphenyl)phenyl]benzene

InChI

InChI=1S/C62H70/c1-3-5-7-9-11-13-15-19-29-59-47-62(58-45-41-56(42-46-58)54-37-33-52(34-38-54)50-27-23-18-24-28-50)60(30-20-16-14-12-10-8-6-4-2)48-61(59)57-43-39-55(40-44-57)53-35-31-51(32-36-53)49-25-21-17-22-26-49/h17-18,21-28,31-48H,3-16,19-20,29-30H2,1-2H3

InChI-Schlüssel

XNYJAVXNRKSXGF-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCC1=CC(=C(C=C1C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=CC=C4)CCCCCCCCCC)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC=CC=C7

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.